molecular formula C11H7BrF2O B13912336 1-Bromo-8-(difluoromethoxy)naphthalene

1-Bromo-8-(difluoromethoxy)naphthalene

Cat. No.: B13912336
M. Wt: 273.07 g/mol
InChI Key: ADGPMVKTAXLNMP-UHFFFAOYSA-N
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Description

1-Bromo-8-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7BrF2O It is a derivative of naphthalene, where a bromine atom and a difluoromethoxy group are substituted at the 1 and 8 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8-(difluoromethoxy)naphthalene can be synthesized through a multi-step process starting from naphthalene. The general synthetic route involves:

    Bromination: Naphthalene is brominated to form 1-bromonaphthalene.

    Methoxylation: The brominated naphthalene undergoes a reaction with difluoromethoxy reagents under specific conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and methoxylation reactions, optimized for yield and purity. These methods may use catalysts and controlled reaction environments to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-(difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and cyanides. Conditions often involve solvents like dimethylformamide (DMF) and catalysts.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are used.

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as naphthoquinones or dihydronaphthalenes.

Scientific Research Applications

1-Bromo-8-(difluoromethoxy)naphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-8-(difluoromethoxy)naphthalene involves its interaction with molecular targets through its bromine and difluoromethoxy groups. These interactions can affect various pathways, leading to changes in chemical reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Bromonaphthalene: A simpler derivative with only a bromine atom substituted at the 1 position.

    8-Bromo-1-(difluoromethoxy)naphthalene: A positional isomer with the bromine and difluoromethoxy groups swapped.

    1-Chloronaphthalene: A similar compound with a chlorine atom instead of bromine.

Uniqueness

1-Bromo-8-(difluoromethoxy)naphthalene is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H7BrF2O

Molecular Weight

273.07 g/mol

IUPAC Name

1-bromo-8-(difluoromethoxy)naphthalene

InChI

InChI=1S/C11H7BrF2O/c12-8-5-1-3-7-4-2-6-9(10(7)8)15-11(13)14/h1-6,11H

InChI Key

ADGPMVKTAXLNMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)Br

Origin of Product

United States

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